2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked to an oxazole derivative
Properties
IUPAC Name |
3-methyl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-8-14(21-18-12)10-19-6-2-13(3-7-19)11-20-15-9-16-4-5-17-15/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSMNGNBTZGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methyl-1,2-Oxazol-5-ylMethyl Chloride
The 3-methyl-1,2-oxazole ring is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by chlorination of the resulting hydroxamic acid derivative. Treatment with thionyl chloride (SOCl₂) converts the hydroxamic acid to the corresponding acyl chloride, which undergoes intramolecular cyclization to yield 5-(chloromethyl)-3-methyl-1,2-oxazole.
Reaction Conditions:
Alkylation of Piperidin-4-ylMethanol
Piperidin-4-ylmethanol is alkylated with 5-(chloromethyl)-3-methyl-1,2-oxazole in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ylmethanol.
Optimization Data:
Functionalization of Pyrazine for Ether Bond Formation
Synthesis of 2-HydroxyPyrazine
2-Hydroxypyrazine is prepared via hydrolysis of 2-chloropyrazine using aqueous sodium hydroxide (NaOH) at 80°C for 4 hours. Alternatively, catalytic hydrogenation of 2-nitropyrazine over palladium on carbon (Pd/C) in methanol affords the hydroxyl derivative.
Characterization:
Activation of Pyrazine Hydroxyl Group
Conversion of 2-hydroxypyrazine to a better leaving group (e.g., triflate or tosylate) facilitates nucleophilic substitution. Treatment with triflic anhydride (Tf₂O) in dichloromethane at -10°C yields 2-trifluoromethanesulfonylpyrazine.
Reaction Conditions:
Ether Bond Formation via Nucleophilic Substitution
The piperidine methanol intermediate is converted to its corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. Subsequent reaction with 2-hydroxypyrazine under basic conditions (K₂CO₃, DMF, 80°C, 24 hours) affords the target compound.
Alternative Approach – Mitsunobu Reaction:
A Mitsunobu reaction between 2-hydroxypyrazine and 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides higher regioselectivity.
Yield Comparison:
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.
Spectroscopic Data:
-
¹H NMR (600 MHz, CDCl₃): δ 1.45–1.60 (m, 2H, piperidine-H), 1.85–1.95 (m, 2H), 2.25 (s, 3H, oxazole-CH₃), 2.40–2.55 (m, 4H), 3.50 (s, 2H, N-CH₂-oxazole), 3.95 (d, J = 6.0 Hz, 2H, OCH₂), 4.20 (t, J = 6.0 Hz, 2H, piperidine-CH₂O), 8.15 (s, 2H, pyrazine-H).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is , with a molecular weight of 288.34 g/mol. The compound features a unique combination of a pyrazine ring, a piperidine moiety, and an oxazole group, which contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the central nervous system (CNS). Its structural components allow it to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.
The compound has been studied for its neuroprotective properties. Preliminary studies suggest it may influence pathways related to cognition and memory by affecting receptor activity within the CNS. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotective Effects
In a study examining the effects of various compounds on neuronal survival under oxidative stress conditions, this compound demonstrated significant protective effects against cell death induced by oxidative agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the oxazole ring followed by the introduction of the piperidine and pyrazine moieties.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Oxazole formation | Aldehyde + Amine |
| Step 2 | Piperidine formation | Piperidine + Alkylating agent |
| Step 3 | Coupling | Pyrazine derivative + Intermediate |
Mechanism of Action
The mechanism of action of 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The piperidine moiety may also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxazole, piperidine, and pyrazine rings, such as:
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
What sets 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including oxazole and piperidine rings, which are known for their biological activities. The molecular formula is , with a molecular weight of 288.34 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole and piperidine moieties facilitate binding, leading to modulation of various biological pathways. Notably, the compound has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various pathogens.
- Antiviral Properties : Showing effects in inhibiting viral replication.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
- Anticancer Activity : Inhibiting cancer cell proliferation through specific enzymatic pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacterial strains. |
| Antiviral | Inhibits viral replication; potential use in antiviral therapies. |
| Anti-inflammatory | Modulates inflammatory responses, potentially useful in treating chronic conditions. |
| Anticancer | Inhibits tumor growth in vitro and in vivo; targets specific signaling pathways. |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a therapeutic agent . -
Antiviral Research :
In vitro assays revealed that the compound could inhibit the replication of certain viruses by interfering with viral entry into host cells. This was evidenced by a reduction in viral load in treated cell cultures compared to controls . -
Anti-inflammatory Effects :
Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models, suggesting its potential application in treating inflammatory diseases . -
Cancer Studies :
In xenograft models, the compound showed promise in reducing tumor size through apoptosis induction and inhibition of proliferation markers . It was found to target the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival .
Q & A
Q. Table 1: Optimization Case Studies
| Reaction Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Piperidine alkylation | DIPEA in DCM, 25°C | 65% → 82% | |
| Pyrazine etherification | K₂CO₃ in DMF, reflux | 50% → 70% |
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Answer:
Contradictions may arise from assay-specific variables or compound stability:
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and mass spectrometry. Impurities from incomplete purification (e.g., residual solvents in ) can skew results .
- Assay Conditions : Adjust pH, temperature, and solvent (e.g., DMSO concentration) to match physiological relevance. highlights structural analogs with pH-dependent activity .
- Metabolic Stability : Assess in vitro microsomal stability (e.g., human liver microsomes in ) to rule out rapid degradation .
Example : A study in found that 2-methoxy-3-(1-methylpropyl)pyrazine exhibited varying antimicrobial activity due to assay-specific solvent interactions .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Answer:
SAR requires systematic substitution and functional group analysis:
- Oxazole Modifications : Replace 3-methyl with bulkier groups (e.g., trifluoromethyl, ) to assess steric effects on target binding .
- Pyrazine Substitutions : Introduce electron-withdrawing groups (e.g., nitro, ) to evaluate electronic effects on reactivity .
- Piperidine Flexibility : Compare piperidine with morpholine or azepane rings () to study conformational constraints .
Q. Table 2: SAR Case Study
| Modification | Biological Activity (IC₅₀) | Conclusion |
|---|---|---|
| 3-Methyl → CF₃ (Oxazole) | 10 nM → 2 nM | Enhanced hydrophobic interactions |
| Pyrazine → Pyridine | 15 nM → 50 nM | Loss of π-π stacking |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., piperidine CH₂ shifts at δ 2.5–3.5 ppm in ) .
- IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) groups, as in .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₁₇H₂₁N₃O₂ requires m/z 300.1709) .
Intermediate: How to address challenges in regioselectivity during pyrazine functionalization?
Answer:
- Directing Groups : Use protecting groups (e.g., Boc on piperidine in ) to block undesired sites .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl introduction) ensures C-2 selectivity on pyrazine, as shown in .
- Computational Modeling : DFT calculations predict electron density hotspots for substitution (e.g., C-5 vs. C-6 on pyrazine) .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?
Answer:
- Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg). ’s CYP2D6 probe methodology can guide metabolite profiling .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify brain penetration, critical for CNS-targeted analogs .
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) to align with safety profiles in .
Basic: What are the storage and handling protocols for hygroscopic intermediates?
Answer:
- Storage : Desiccate at –20°C under nitrogen for moisture-sensitive intermediates (e.g., piperidin-4-ylmethanol in ) .
- Handling : Use gloveboxes for air-sensitive steps (e.g., Grignard reactions). recommends PPE (nitrile gloves, lab coat) for corrosive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
